(3-Amino-4-fluorophenyl)boronic acid hydrochloride
Overview
Description
(3-Amino-4-fluorophenyl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of an amino group at the third position and a fluorine atom at the fourth position on the phenyl ring, along with a boronic acid group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
(3-Amino-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative, which is widely used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, is a part of various biochemical pathways involved in the synthesis of complex organic compounds . The resulting carbon-carbon bonds can lead to the formation of a wide range of biologically active molecules, impacting numerous downstream effects .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds, which can affect their absorption and distribution .
Result of Action
The molecular and cellular effects of this compound are primarily related to its role in the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . These reactions can lead to the synthesis of a variety of organic compounds, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of a suitable catalyst and the pH of the environment . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-fluorophenyl)boronic acid hydrochloride typically involves the reaction of 3-amino-4-fluorophenyl chloride with a boronic acid derivative. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, under low-temperature conditions to prevent over-alkylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Boronic esters or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Amino-4-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing biomolecules for biological studies and drug development.
Medicine: It is explored for its potential in creating boron-based drugs, particularly in cancer therapy, due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
(4-Fluorophenyl)boronic acid: Similar structure but lacks the amino group at the third position.
(3-Chloro-4-fluorophenyl)boronic acid: Contains a chlorine atom instead of an amino group.
(3-Fluorophenyl)boronic acid: Lacks both the amino and chlorine groups, having only a fluorine atom at the third position.
Uniqueness: (3-Amino-4-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-based drugs .
Properties
IUPAC Name |
(3-amino-4-fluorophenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPAJQNQLPVDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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